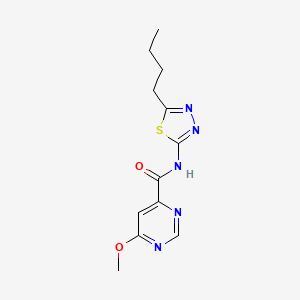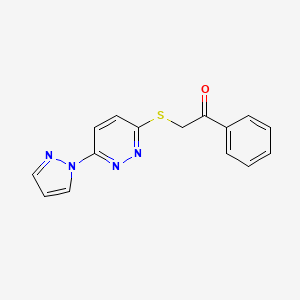![molecular formula C10H15FN2O2 B2920887 4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]oxolan-3-amine CAS No. 2197759-14-9](/img/structure/B2920887.png)
4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]oxolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic way of naming chemical substances based on their structure . The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms .
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This can include various chemical reactions, catalysts used, reaction conditions (like temperature and pressure), and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves studying the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with different reagents, under different conditions. The products of these reactions can also be analyzed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give important information about how the compound behaves under different conditions .Applications De Recherche Scientifique
Synthetic Utility in Chiral Amine Resolution
One significant application of related fluorinated compounds involves their use in the resolution of chiral amines. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been identified as an enantiopure chiral resolution reagent. It reacts with various α-chiral primary and secondary amines through regioselective ring-opening, facilitating the analysis of scalemic mixtures of amines by diastereomeric product differentiation using NMR and HPLC techniques. This demonstrates the potential of fluorinated compounds, including 4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]oxolan-3-amine, in analytical and preparative chemistry for enantiomer separation and analysis (Rodríguez-Escrich et al., 2005).
Fluorinated Compounds in Heterocyclic Chemistry
The reaction of 5-methylene-1,3-dioxolan-2-ones with amines, including the potential interaction with fluorinated amines, leads to 4-hydroxy-2-oxazolidinones. This process underscores the role of fluorinated compounds in the synthesis of novel heterocyclic systems, suggesting that our compound of interest could play a role in the creation of new oxazolidinones with unique properties (Chernysheva et al., 1999).
Applications in Corrosion Inhibition
Triazole Schiff bases with fluorine substituents, similar in structural complexity to 4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]oxolan-3-amine, have been explored as corrosion inhibitors for mild steel in acid media. Their structural elements, including fluorine atoms, contribute significantly to their inhibition efficiency, showcasing the compound's potential applicability in material science and engineering for corrosion protection (Chaitra et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]oxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O2/c1-7-3-8(12-15-7)4-13(2)10-6-14-5-9(10)11/h3,9-10H,4-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKKWDMIHKDOFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN(C)C2COCC2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]oxolan-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2920807.png)




![(E)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2920812.png)



![ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate](/img/structure/B2920821.png)

